Stereochemical Configuration: (S,RS) Mixture vs. (S,R,S) Single Enantiomer – Impact on VHL Binding Affinity
The (S,RS)-AHPC-PEG4-acid is a stereoisomeric mixture that includes the biologically active (S,R,S) configuration alongside its diastereomers or enantiomers, whereas (S,R,S)-AHPC-PEG4-acid (CAS 2172820-12-9) is the single, defined enantiomer. The parent VH032 ligand achieves a Kd of 185 nM for VHL binding exclusively through its (S,R,S) hydroxyproline stereochemistry; incorrect stereoisomers such as (R,S,R)-configured analogs exhibit significantly reduced binding and degradation activity [1]. For procurement, the (S,RS) designation signals that the material contains stereochemical impurities potentially including inactive or antagonistic species, which may confound dose–response relationships and ternary complex assembly when the building block is incorporated into a final PROTAC .
| Evidence Dimension | Stereochemical purity and VHL binding affinity |
|---|---|
| Target Compound Data | (S,RS)-AHPC-PEG4-acid: stereoisomeric mixture; active (S,R,S) component Kd ~185 nM for VHL (inferred from VH032 parent ligand) [1] |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG4-acid: single defined enantiomer; VH032 moiety Kd = 185 nM for VHL; stereochemically homogeneous [1] |
| Quantified Difference | The (S,RS) mixture contains an undefined proportion of inactive or reduced-activity stereoisomers; the pure (S,R,S) enantiomer ensures consistent, maximal VHL engagement across batches. |
| Conditions | SPR binding assay; VHL–VBC complex; recombinant VHL protein; as reported in Krieger et al. 2023 systematic SAR study [1] |
Why This Matters
Procurement of the (S,RS) mixture versus the (S,R,S) single enantiomer directly affects the expected molar proportion of active E3 ligase-recruiting species in downstream conjugation reactions, introducing a source of potency variability that must be controlled for in SAR campaigns.
- [1] Krieger J, Sorrell FJ, Wegener AA, et al. Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem. 2023;18(8):e202200615. doi:10.1002/cmdc.202200615. View Source
